4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 54543-38-3
VCID: VC16271947
InChI: InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20)
SMILES:
Molecular Formula: C14H9F2N3S
Molecular Weight: 289.31 g/mol

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 54543-38-3

Cat. No.: VC16271947

Molecular Formula: C14H9F2N3S

Molecular Weight: 289.31 g/mol

* For research use only. Not for human or veterinary use.

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol - 54543-38-3

Specification

CAS No. 54543-38-3
Molecular Formula C14H9F2N3S
Molecular Weight 289.31 g/mol
IUPAC Name 3,4-bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20)
Standard InChI Key ATGAVTDHMVBXRF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,2,4-triazole ring substituted at the 4- and 5-positions with 4-fluorophenyl groups, while a thiol (-SH) group occupies the 3-position. The molecular formula C₁₄H₉F₂N₃S corresponds to a molar mass of 289.31 g/mol, with the IUPAC name 3,4-bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione. Fluorine atoms at the para positions of the phenyl rings introduce electron-withdrawing effects, influencing the compound’s electronic density and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.54543-38-3
Molecular FormulaC₁₄H₉F₂N₃S
Molecular Weight289.31 g/mol
SMILESC1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)F
InChI KeyATGAVTDHMVBXRF-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multistep condensation and cyclization reactions. A common approach begins with the formation of 4-fluorobenzohydrazide through hydrazinolysis of methyl 4-fluorobenzoate, followed by reaction with phenyl isothiocyanate to yield 2-(4-fluorobenzoyl)-N-phenylhydrazinecarbothioamide . Cyclization under basic conditions (e.g., 2N NaOH) generates the triazole-thiol core . Alternative routes employ potassium dithiocarbazinate intermediates derived from hydrazines and carbon disulfide, as observed in related triazole-3-thiol syntheses .

Reaction Mechanisms

Cyclization proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, facilitated by base-mediated deprotonation. The fluorine substituents stabilize transition states through inductive effects, enhancing reaction yields. Post-synthetic modifications, such as Schiff base formation or alkylation at the thiol group, enable diversification into derivatives with enhanced bioactivity .

Chemical Stability and Reactivity

Electronic Effects of Fluorine

The electronegative fluorine atoms reduce electron density on the triazole ring, increasing resistance to electrophilic attack and oxidative degradation. This stabilization is critical for maintaining integrity under physiological conditions.

Thiol Group Reactivity

The thiol moiety participates in disulfide bond formation, metal coordination, and nucleophilic substitutions. Studies on analogous triazole-3-thiols demonstrate their capacity to form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which may modulate antimicrobial activity.

Pharmacological Activities

Antimicrobial Properties

4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The thiol group enhances membrane permeability, while fluorophenyl groups improve lipophilicity, promoting intracellular accumulation.

Applications and Future Directions

Drug Development

The compound serves as a lead structure for antifungals targeting azole-resistant strains. Derivatives with appended sulfonamide or thiazolidinone groups show improved potency and pharmacokinetic profiles .

Materials Science

Electron-deficient aromatic systems enable applications in organic semiconductors. Coordination complexes with rare-earth metals exhibit luminescent properties suitable for optoelectronic devices.

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